molecular formula C22H23NO4 B1437857 (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid CAS No. 1310680-23-9

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Cat. No.: B1437857
CAS No.: 1310680-23-9
M. Wt: 365.4 g/mol
InChI Key: LLFFLWRZPGHUGE-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.

Scientific Research Applications

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block.

    Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.

    Bioconjugation: It is employed in the preparation of bioconjugates for studying protein-protein interactions and cellular processes.

    Material Science: The compound is used in the synthesis of peptide-based materials and hydrogels for biomedical applications.

Mechanism of Action

Fmoc (Fluorenylmethyloxycarbonyl)

is a protective group used in peptide synthesis. The Fmoc group is used to protect the amine group during peptide synthesis to prevent unwanted side reactions. It is stable under basic conditions but can be removed under acidic conditions .

Proline

is an amino acid that plays a crucial role in protein structure and function. It is unique among the 20 genetically encoded amino acids because it forms a cyclic structure that can introduce kinks and turns in the protein structure .

Future Directions

The future directions for research on “(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid” would likely depend on its potential applications. If it proves useful in peptide synthesis, research might focus on optimizing its synthesis, exploring its use in the synthesis of various peptides, and studying its behavior under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 5,5-dimethyl-pyrrolidine-2-carboxylic acid.

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.

    Scale-Up: The process is scaled up using industrial reactors and purification systems to produce the compound in large quantities suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

    Substitution Reactions: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

    Coupling Reactions: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for peptide coupling.

    Substitution Reactions: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptides or peptide fragments.

    Esters and Amides: Substitution reactions yield esters or amides of the carboxylic acid group.

Comparison with Similar Compounds

Similar Compounds

    (S)-Fmoc-5-methyl-pyrrolidine-2-carboxylic acid: Similar structure with one less methyl group.

    (S)-Fmoc-4,4-dimethyl-pyrrolidine-2-carboxylic acid: Methyl groups positioned differently on the pyrrolidine ring.

    (S)-Fmoc-3,3-dimethyl-pyrrolidine-2-carboxylic acid: Methyl groups at the 3-position instead of the 5-position.

Uniqueness

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is unique due to the specific positioning of the methyl groups at the 5-position, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the properties of the peptides synthesized using this building block.

Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFFLWRZPGHUGE-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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